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Compound of Interest

Compound Name: Boc-4-chloro-DL-tryptophan

Cat. No.: B7774745 Get Quote

In the landscape of modern drug discovery and materials science, the precise control over the

structure and function of peptides is paramount. Tryptophan, with its unique indole side chain,

plays a crucial role in the structure and function of many proteins and peptides, participating in

hydrophobic and π-stacking interactions, and serving as a precursor to neurotransmitters like

serotonin.[1]

The strategic modification of the tryptophan scaffold offers a powerful tool to modulate the

biological activity, metabolic stability, and conformational properties of peptides. Halogenation,

in particular, is a common strategy in medicinal chemistry to enhance binding affinity, improve

pharmacokinetic profiles, or serve as a handle for further chemical modifications. The

introduction of a chlorine atom at the 4-position of the indole ring, as in Boc-4-chloro-DL-
tryptophan, significantly alters the electronic landscape of the indole nucleus, influencing its

hydrogen-bonding capabilities and interaction with biological targets.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for

its stability under a wide range of conditions and its clean, acid-labile removal.[2][3] This guide

delves into the confluence of these two modifications in the form of Boc-4-chloro-DL-
tryptophan, providing essential information for its effective utilization in research and

development.

Molecular Structure and Chemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its

structure and inherent properties.
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Chemical Structure
Boc-4-chloro-DL-tryptophan is a racemic mixture of the D- and L-enantiomers. The core

structure consists of an L-tryptophan scaffold where the α-amino group is protected with a tert-

butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 4-position of the indole

ring.

Caption: Chemical structure of N-α-Boc-4-chloro-DL-tryptophan.

Physicochemical Properties
Precise experimental data for Boc-4-chloro-DL-tryptophan is not widely published. However,

based on data from its constituent parts and closely related analogs, we can provide a reliable

profile.
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Property Value / Description Source / Rationale

CAS Number 1313033-19-0 [4]

Molecular Formula C₁₆H₁₉ClN₂O₄ [4]

Molecular Weight 338.79 g/mol [4]

Appearance
Expected to be a white to off-

white solid powder.

Based on analogs like Boc-4-

chloro-L-phenylalanine.[5]

Melting Point

Not formally reported.

Expected to be in the range of

130-150 °C. The parent

compound, Boc-L-tryptophan,

melts at ~136 °C.[6]

Analogy to parent compounds

and other halogenated

derivatives.

Solubility

Soluble in organic solvents

such as Dimethylformamide

(DMF), Dichloromethane

(DCM), and alcohols. Limited

solubility in water.

The Boc group and indole ring

enhance organosolubility.[5][7]

Optical Rotation

[α] = 0°; as a DL-racemic

mixture, it is not optically

active.

Definition of a racemic mixture.

Storage

Store refrigerated (2-8 °C),

desiccated, and protected from

light.

Standard practice for protected

amino acids to prevent

degradation.[5]

Synthesis and Purification
The synthesis of Boc-4-chloro-DL-tryptophan is a straightforward procedure based on well-

established methods for the N-protection of amino acids. The primary causal driver for this

reaction is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-

tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow
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The process begins with the commercially available 4-chloro-DL-tryptophan, which is reacted

with Boc anhydride under basic conditions to yield the desired product.
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Caption: General workflow for the synthesis of Boc-4-chloro-DL-tryptophan.

Detailed Experimental Protocol
This protocol is a robust, self-validating system adapted from standard procedures for Boc

protection.[1] The causality behind each step is explained to ensure reproducibility and

understanding.

Dissolution: Dissolve 4-chloro-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and 1 M

aqueous sodium hydroxide (NaOH) (2.2 eq).

Causality:The aqueous base deprotonates the carboxylic acid and ensures the α-amino

group is a free, potent nucleophile. Dioxane acts as a co-solvent to solubilize the organic

starting material and reagent.

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

portion-wise or as a solution in dioxane.
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Causality:Boc₂O is the electrophile. Slow addition controls the exothermicity of the

reaction and ensures efficient mixing.

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Causality:This extended time ensures the reaction proceeds to completion. TLC is a

critical in-process control to validate the consumption of the starting material.

Solvent Removal: If necessary, remove the organic solvent (dioxane) under reduced

pressure.

Aqueous Workup & Acidification: Dilute the remaining aqueous solution with water and wash

with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O. Cool the

aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl)

or potassium hydrogen sulfate.

Causality:Acidification protonates the carboxylate group, rendering the final product less

water-soluble and causing it to precipitate. This is a key purification step.

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

Causality:The protonated product is now more soluble in organic solvents, allowing for its

extraction and separation from inorganic salts.

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by

flash column chromatography on silica gel.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound.

Spectroscopic Data (Predicted)
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While specific spectra are not available in public databases, the expected spectral

characteristics can be reliably predicted based on the structure and data from analogous

compounds.[1][8]

Technique Expected Observations

¹H NMR

- Boc group: A characteristic singlet at ~1.4 ppm

(9H).- Aliphatic Protons: Multiplets for the α-H

(~4.6 ppm) and β-CH₂ (~3.3 ppm).- Indole

Protons: Aromatic signals between 7.0-7.6 ppm.

The chlorine at C4 will influence the splitting

pattern and chemical shifts of the adjacent

protons (C5-H, C7-H).- NH Protons: Broad

singlets for the indole N-H (~8.1 ppm) and the

Boc N-H (~5.1 ppm).

¹³C NMR

- Boc group: Resonances at ~28 ppm (CH₃) and

~80 ppm (quaternary C).- Carbonyls: Carboxyl

carbon at ~175 ppm and Boc carbonyl at ~155

ppm.- Aliphatic Carbons: Cα at ~54 ppm and Cβ

at ~28 ppm.- Indole Carbons: Aromatic signals

between ~110-138 ppm. The C4 carbon bearing

the chlorine will be significantly shifted.

FTIR (cm⁻¹)

- O-H stretch: Broad band from 2500-3300

(carboxylic acid).- N-H stretch: ~3400 (indole)

and ~3300 (carbamate).- C=O stretch: ~1710

(carboxylic acid) and ~1690 (Boc carbamate).-

Aromatic C=C: Bands in the 1450-1600 region.-

C-Cl stretch: Typically in the 1000-1100 region.

Mass Spec (ESI-)

Expected [M-H]⁻ ion at m/z ≈ 337.1. The

isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of

~3:1) will be observable in high-resolution mass

spectrometry.

Purity Analysis
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High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

purity of protected amino acids. A reversed-phase C18 column with a water/acetonitrile

gradient containing 0.1% trifluoroacetic acid (TFA) is a typical system for analysis. Purity should

ideally be ≥98% for use in demanding applications like peptide synthesis.

Applications in Research and Development
The utility of Boc-4-chloro-DL-tryptophan stems from its dual features: the acid-labile

protecting group and the electronically modified indole ring.

Peptide Synthesis
The primary application is as a building block in Boc-based solid-phase peptide synthesis

(SPPS).[3] The chlorine atom can be used as a probe to study structure-activity relationships

(SAR). By replacing a native tryptophan with its 4-chloro analog, researchers can investigate:

Receptor Binding: How does the altered electronic nature of the indole ring affect binding

affinity to a target protein?

Conformational Effects: The steric bulk and electronegativity of chlorine can influence local

peptide conformation.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially

increasing the in vivo half-life of a peptide therapeutic.
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Caption: Conceptual pathway for the application of Boc-4-chloro-DL-tryptophan.
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Building Block for Complex Molecules
Beyond linear or cyclic peptides, the 4-chloro-tryptophan scaffold can be used in the synthesis

of natural product analogs and other complex heterocyclic compounds. The chlorine atom can

potentially serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to

introduce further diversity, although this would typically be performed prior to the Boc-protection

step.

Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling

Boc-4-chloro-DL-tryptophan.

Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye

irritation, and respiratory irritation.[4][9]

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation of dust and direct contact with skin and eyes.

Refer to the specific Safety Data Sheet (SDS) from the supplier for complete and detailed

safety information.

Conclusion
N-α-Boc-4-chloro-DL-tryptophan is a specialized yet highly valuable chemical tool for

scientists engaged in peptide and medicinal chemistry. Its design rationally combines a

workhorse protecting group with a functional modification that allows for the fine-tuning and

investigation of molecular interactions. By understanding its properties, synthesis, and potential

applications as outlined in this guide, researchers can confidently and effectively incorporate

this building block into their synthetic strategies to advance the frontiers of drug discovery and

biochemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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